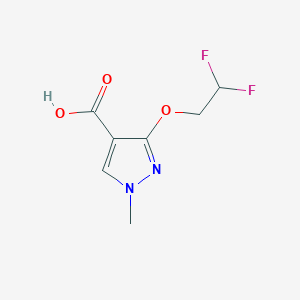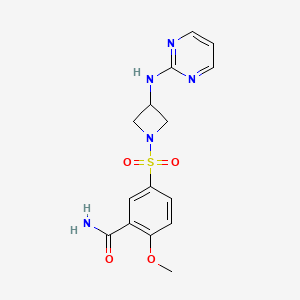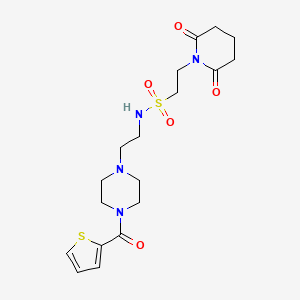
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid, also known as DFEPM, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the pyrazole class of compounds and has a unique structure that makes it an attractive target for drug development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
The difluoromethyl group, closely related to the structure of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid, is widely utilized in pharmaceutical and agrochemical industries due to its hydrogen-bonding capabilities and bioisosteric properties. This functional group enhances the binding selectivity and liposolubility of biologically active compounds. Pyrazole scaffolds, similar to the core structure of the specified compound, are found in numerous organic compounds exhibiting significant biological activities. The synthesis strategies for such compounds involve using fluorinated reagents, difluoroacetic acid derivatives, and other fluorine-containing building blocks, highlighting their importance in creating pesticide molecules and pharmaceutical agents with annual sales reaching up to one billion dollars (Zeng, Xu, & Ma, 2020).
Medicinal Chemistry and Drug Development
Pyrazole-3/5-carboxylic acids, derivatives of trifluoromethylpyrazoles, are synthesized for their potential in medicinal chemistry as building blocks. The transformation of trifluoromethylpyrazoles into NH-pyrazole-3/5-carboxylic acids through hydrolysis and subsequent reactions demonstrates versatile pathways to access compounds otherwise challenging to prepare. These synthetic approaches enable the creation of diverse molecules for pharmaceutical development (Ermolenko, Guillou, & Janin, 2013).
Agrochemical Applications
The design and synthesis of agrochemicals benefit from the incorporation of fluorinated pyrazole compounds. For instance, 3,4-disubstituted-3-(difluoromethyl)pyrazoles serve as key units in many pesticides, underlining the role of fluorinated compounds in enhancing agrochemical efficacy. The development of such molecules through various synthetic strategies, including the use of fluorinated reagents and difluoroacetic acid derivatives, showcases the adaptability of fluorinated pyrazoles in creating high-value agricultural products (Zeng, Xu, & Ma, 2020).
Environmental and Sustainable Chemistry
In the context of environmental and sustainable chemistry, the fluorinated pyrazole compounds are explored for their potential applications in green chemistry. The synthesis methods focusing on regioselectivity, efficiency, and environmental friendliness pave the way for developing new materials and chemicals with reduced environmental impact. The applications extend beyond pharmaceuticals and agrochemicals, highlighting the versatile role of fluorinated pyrazoles in addressing ecological concerns (Lv et al., 2019).
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3/c1-11-2-4(7(12)13)6(10-11)14-3-5(8)9/h2,5H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULJPMFJLJOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)

![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)
![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)
![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)



![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)